molecular formula C19H22ClN3O5 B12916652 5-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethoxy)-1H-pyrazole maleate

5-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethoxy)-1H-pyrazole maleate

Katalognummer: B12916652
Molekulargewicht: 407.8 g/mol
InChI-Schlüssel: XXGGNLQORPVFPB-BTJKTKAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethoxy)-1H-pyrazole maleate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a chlorophenyl group and a pyrrolidin-1-yl ethoxy group, making it a versatile molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethoxy)-1H-pyrazole maleate typically involves multiple steps, starting with the preparation of the pyrazole ring. The chlorophenyl group is introduced through a substitution reaction, while the pyrrolidin-1-yl ethoxy group is added via an etherification process. The final step involves the formation of the maleate salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethoxy)-1H-pyrazole maleate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent choice, and reaction time to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethoxy)-1H-pyrazole maleate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethoxy)-1H-pyrazole maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethoxy)-1H-pyrazole
  • 5-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethoxy)-1H-pyrazole hydrochloride

Uniqueness

5-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethoxy)-1H-pyrazole maleate is unique due to its maleate salt form, which enhances its solubility and stability compared to other similar compounds. This makes it more suitable for certain applications, particularly in biological and medicinal research.

Eigenschaften

Molekularformel

C19H22ClN3O5

Molekulargewicht

407.8 g/mol

IUPAC-Name

(Z)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(2-pyrrolidin-1-ylethoxy)-1H-pyrazole

InChI

InChI=1S/C15H18ClN3O.C4H4O4/c16-13-5-3-12(4-6-13)14-11-15(18-17-14)20-10-9-19-7-1-2-8-19;5-3(6)1-2-4(7)8/h3-6,11H,1-2,7-10H2,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI-Schlüssel

XXGGNLQORPVFPB-BTJKTKAUSA-N

Isomerische SMILES

C1CCN(C1)CCOC2=NNC(=C2)C3=CC=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O

Kanonische SMILES

C1CCN(C1)CCOC2=NNC(=C2)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.